Cas no 490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate)
![bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate structure](https://it.kuujia.com/scimg/cas/490-15-3x500.png)
490-15-3 structure
Nome del prodotto:bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
- b-Truxilline
- d-Isoatropylcocaine
- Isococamine
- DTXSID101317835
- BIS((1R,2R,3S,5S)-2-(METHOXYCARBONYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL) (1R,2C,3T,4T)-3,4-DIPHENYLCYCLOBUTANE-1,2-DICARBOXYLATE
- COCAINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- .DELTA.-ISOATROPYLCOCAINE
- .beta.-Truxilline
- I(2)-Truxilline
- 490-15-3
- Isococamin
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, 1,2-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1R,2S,3R,4S)-
-
- Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
- Chiave InChI: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
- Sorrisi: COC(=O)C1C2CCC(CC1OC(=O)C1C(C(C1c1ccccc1)c1ccccc1)C(=O)OC1CC3CCC(C1C(=O)OC)N3C)N2C
Proprietà calcolate
- Massa esatta: 658.32558
- Massa monoisotopica: 658.32541643g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 48
- Conta legami ruotabili: 12
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112Ų
- XLogP3: 4.6
Proprietà sperimentali
- Densità: 1.29
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.611
- PSA: 111.68
bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Letteratura correlata
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate) Prodotti correlati
- 114506-04-6((E)-4-Bromo-1-chloro-2-methyl-2-butene)
- 1806847-39-1(2-Bromo-4-cyano-6-(trifluoromethoxy)benzenesulfonyl chloride)
- 1250998-33-4(ethyl 1H,4H,5H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)
- 1566444-05-0(3-(Benzyloxy)cyclobutanecarbonitrile)
- 140927-12-4(rac-benzyl (1R,4R,5S)-5-hydroxy-2-azabicyclo2.2.1heptane-2-carboxylate)
- 2225105-48-4(3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide)
- 1781013-25-9(8-oxabicyclo[3.2.1]oct-6-en-3-amine)
- 2418711-66-5(methyl 3-(fluorosulfonyl)oxy-2-methyl-5-sulfanylbenzoate)
- 2023721-27-7(1-(3-cyclopropylpropyl)-1H-pyrazol-4-amine)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
